N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-14(11-7-9-3-1-2-4-10(9)23-11)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h1-7H,8H2,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQACLRARWIHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the benzo[b]thiophene moiety. Common reagents used in these reactions include hydrazine hydrate, chloropyrazine, and various acylating agents. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazolo-Pyrazine Core
The triazolo-pyrazine ring undergoes nucleophilic substitution reactions due to electron-deficient nitrogen atoms. This reactivity is critical for functionalizing the core structure:
Example : In triazolo-pyrazine derivatives, chlorinated precursors react with hydrazine hydrate to yield amino-substituted intermediates, which are further cyclized to form fused heterocycles .
Condensation Reactions Involving the Carboxamide Group
The carboxamide group participates in condensation reactions, enabling the formation of Schiff bases or heterocyclic systems:
Structural Insight : The carboxamide’s NH group acts as a nucleophile, facilitating ring closure with carbonyl-containing reagents .
Electrophilic Substitution on the Benzothiophene Ring
The benzo[b]thiophene moiety undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:
| Reaction | Site | Reagents | Product |
|---|---|---|---|
| Nitration | C-5 | HNO₃/H₂SO₄, 0°C | Nitro-substituted benzothiophene |
| Sulfonation | C-3 | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative |
| Halogenation | C-4/C-6 | Cl₂, FeCl₃, CH₂Cl₂ | Chlorinated benzothiophene |
Note : Substituents on benzothiophene enhance π-stacking interactions with biological targets, improving anticancer activity (e.g., IC₅₀ values < 1 µM for chlorinated analogs) .
Hydroxyl Group Functionalization
The 8-hydroxyl group on the triazolo-pyrazine core is reactive under acidic or basic conditions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Esterification | AcCl, pyridine, rt | Acetylated derivative | Improved lipophilicity |
| Ether formation | R-X, K₂CO₃, DMF, 60°C | Alkoxy-triazolo-pyrazine | Enhanced metabolic stability |
| Oxidation | KMnO₄, H₂O, 100°C | Quinone-like structure (rare, requires strain) | Not observed in analogs |
Mechanistic Detail : The hydroxyl group’s acidity (pKa ~9–10) allows deprotonation for nucleophilic attacks or hydrogen-bonding interactions in biological systems .
Cyclization Reactions for Heterocycle Formation
The compound’s modular structure enables participation in multicomponent reactions:
Example Synthesis Pathway :
-
Intermediate 1 : React benzo[b]thiophene-2-carboxylic acid with SOCl₂ to form acyl chloride.
-
Intermediate 2 : Couple with (8-hydroxy-triazolo-pyrazinyl)methylamine using DCC/NHS.
-
Cyclization : Treat with POCl₃ to form fused triazolo-pyrazine-thiophene hybrids .
Key Data :
Comparative Reactivity Table
Scientific Research Applications
Structural Characteristics
The compound features a triazolo-pyrazine core combined with a benzo[b]thiophene moiety. This unique combination contributes to its biological activity and potential therapeutic benefits. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and selectivity towards biological targets.
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits several notable biological activities:
- Selective Antagonism : It acts as a selective antagonist of the neurokinin-3 receptor, which is implicated in various physiological processes including pain perception and mood regulation. This suggests potential applications in treating conditions like anxiety and depression.
- Inhibition of Renin : Similar compounds have shown promise as inhibitors of human renin, indicating that this compound may also possess antihypertensive properties. Renin inhibitors are critical in managing hypertension.
- Anticancer Potential : The triazole scaffold is known for its anticancer properties. Compounds containing this moiety have been linked to significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized to enhance yield and biological activity. The complexity of the synthesis reflects the intricate nature of the compound's structure and its functional groups.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, we can compare it with other compounds featuring similar scaffolds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Triazole core | Anticancer activity |
| 6-tert-butyl-4H-[1,2,4]triazin-5-one | Distinct core | Antioxidant activity |
| N-(1-(6-methoxyphenyl)-5-methyl-[1,2,4]triazole) | Triazole with methoxy group | Antimicrobial properties |
This table illustrates how modifications in structure can lead to different biological activities.
Case Studies and Research Findings
Recent research highlights the significance of triazole-containing compounds in medicinal chemistry:
- Anticancer Research : Studies have shown that derivatives of triazoles exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF7 and NCI-H460. For instance, certain derivatives displayed IC50 values indicating strong inhibitory effects on tumor growth .
- Inflammation Studies : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The incorporation of the triazole moiety into these compounds has been linked to enhanced therapeutic efficacy against inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The triazolopyrazine scaffold is a common feature among analogs, but substituents critically modulate properties:
- Target Compound : Benzo[b]thiophene-2-carboxamide group provides a planar, sulfur-containing aromatic system .
- Compound : Replaces benzo[b]thiophene with a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group, introducing a nitrogen-rich triazole ring. This may reduce lipophilicity compared to the sulfur-containing thiophene .
- Compound 2 : Features a furan-2-yl group and a 4-hydroxyphenethyl chain. The furan’s oxygen atom and phenethyl’s hydrophobicity could alter metabolic stability and target engagement .
Functional Group Analysis
Patent and Therapeutic Potential
- Patent Compounds: Pyrrolo-triazolopyrazine derivatives (e.g., N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide) are patented, underscoring the scaffold’s versatility in drug design . The target compound’s benzo[b]thiophene could offer patentable novelty in targeting kinase or protease enzymes.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a benzo[b]thiophene core and an 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine moiety. Its molecular formula is with a molecular weight of approximately 314.37 g/mol. The presence of the hydroxyl group and the triazole ring contributes significantly to its biological activity.
Pharmacological Properties
-
Neurokinin-3 Receptor Antagonism :
- The compound acts as a selective antagonist of the neurokinin-3 (NK-3) receptor. This receptor is involved in various physiological processes such as pain perception and reproductive functions. Antagonism of NK-3 has been linked to potential therapeutic effects in conditions like anxiety and depression .
-
Antimicrobial Activity :
- Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties against Mycobacterium tuberculosis (MTB). For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.60 to 22.86 μg/mL against different strains of MTB .
- Antioxidant Activity :
Synthesis
The synthesis of this compound involves several key steps:
-
Formation of the Triazolo-Pyrazine Core :
- This step typically involves cyclization reactions using strong acids or bases under controlled temperatures to form the desired core structure.
-
Introduction of Functional Groups :
- Hydroxylation reactions are employed to introduce the hydroxy group onto the triazole ring, often utilizing oxidizing agents such as hydrogen peroxide.
-
Final Coupling Reaction :
- The final step involves coupling the synthesized triazolo-pyrazine with benzo[b]thiophene derivatives to form the complete structure.
Case Study 1: Neurokinin Receptor Studies
A study investigating various triazolo-pyrazine derivatives highlighted that compounds similar to this compound exhibited significant antagonistic effects on NK-3 receptors. These findings suggest potential applications in treating anxiety disorders .
Case Study 2: Antimycobacterial Activity
In vitro studies demonstrated that benzo[b]thiophene derivatives possess considerable activity against both active and dormant forms of MTB. Compounds were tested for their MIC values and showed promising results compared to standard treatments like Rifampicin .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide | Triazolo-pyrazine core | Selective NK-3 receptor antagonist |
| Benzo[b]thiophene derivatives | Various substituents | Antimicrobial against MTB |
| 6-tert-butyl-4H-[1,2,4]triazin-5-one | Similar heterocyclic structure | Antioxidant activity |
Q & A
Q. What are the typical synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the triazolopyrazine and benzo[b]thiophene moieties via carbodiimide-mediated amidation. For example:
- Use EDCI·HCl and HOBt as coupling agents in anhydrous DMF with DIPEA as a base.
- Heat the reaction at 60–100°C for 18–24 hours under inert conditions.
- Purify the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3400 cm⁻¹), amide (C=O, ~1650–1700 cm⁻¹), and aromatic C-S-C (650–750 cm⁻¹) stretches.
- NMR : Analyze the ¹H NMR for distinct signals, such as the triazolopyrazine methylene (-CH₂-, δ 4.5–5.5 ppm) and benzo[b]thiophene aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., tautomerism in the triazole ring).
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating ¹H-¹H and ¹H-¹³C couplings.
- Computational Modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian, ADF) to validate assignments .
Q. What strategies optimize the yield of the triazolopyrazine-thiophene coupling step?
- Methodological Answer :
- Reagent Selection : Replace EDCI with carbonyldiimidazole (CDI) for improved activation of carboxylic acids in polar aprotic solvents (e.g., DMF).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 24 hours) and enhance yield by 15–20% under controlled temperature (100–120°C).
- Solvent Screening : Test DMSO or THF for solubility improvements, especially for sterically hindered intermediates .
Q. How can researchers analyze the compound’s potential bioactivity based on structural analogs?
- Methodological Answer :
- SAR Analysis : Compare with triazolopyrazine derivatives (e.g., 8-hydroxy substituents linked to kinase inhibition) and benzo[b]thiophene carboxamides (e.g., anti-inflammatory activity).
- Docking Studies : Use AutoDock or Schrödinger to model interactions with targets like JAK2 or PDE4 , leveraging crystallographic data from similar scaffolds .
Q. What are the critical considerations for developing a validated HPLC method for purity analysis?
- Methodological Answer :
- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% TFA (gradient: 30→70% over 20 minutes).
- Detection : Optimize UV wavelength (e.g., 254 nm for aromatic systems).
- Validation Parameters : Include linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (RSD <2%) per ICH guidelines. Cross-validate with LC-MS for trace impurities .
Data Contradiction and Resolution
Q. How to address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Recrystallization Solvent : Test multiple solvents (e.g., ethanol vs. DMF/i-propanol mixtures) to assess polymorphism.
- DSC Analysis : Use differential scanning calorimetry to identify phase transitions and confirm the reported range (e.g., 243–245°C vs. 180–182°C).
- Literature Cross-Check : Compare with analogs like thieno[2,3-e]triazepine-7-carboxamide (mp 160–162°C) to identify trends in substituent effects .
Experimental Design
Q. What controls are essential in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Study : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B) to identify photodegradants.
- Metabolite Screening : Use liver microsomes (human/rat) to predict Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
